2'-(三氟甲氧基)联苯-3-甲酸

描述

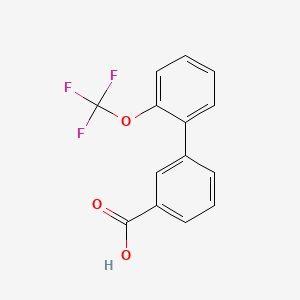

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid (TFBC) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TFBC is a derivative of biphenyl, which is a common organic compound used in the production of plastics, dyes, and pharmaceuticals. The introduction of a trifluoromethoxy group in the biphenyl structure has resulted in unique properties that make TFBC an interesting compound for research.

科学研究应用

有机合成和化学转化

研究表明了合成带有三氟甲基取代基的化合物的创新途径,突出了三氟甲基化化合物在有机化学中的多功能性。例如,研究已经详细阐述了制备带有三氟甲基取代基的吡啶和喹啉羧酸的合理策略。这些方法包括合适羧酸的脱氧氟化和由原位生成的环结合卤素被三氟甲基铜取代,展示了三氟甲基由于其独特的物理化学性质而在药物化学和农业化学中的重要性 (Cottet、Marull、Lefebvre 和 Schlosser,2003)。

催化和化学反应

在催化中,三氟甲基增强了各种化学反应的反应性和选择性。一项关于三氟甲磺酸钪作为催化剂的研究揭示了其在酰化反应和羧酸酯化醇中的高效率。这展示了三氟甲磺酸盐在促进化学转化中的作用,强调了三氟甲基对反应结果的影响 (石原、久保田、栗原和山本,1996)。

材料科学与工程

已经探索了将三氟甲基引入材料中以增强稳定性和功能性等性质。镧系元素-钾联苯-3,3'-二磺酰基-4,4'-二羧酸盐骨架已被研究用于气体吸附、质子传导和金属离子的发光传感。这些骨架说明了三氟甲基对开发具有传感、催化和能量存储潜在应用的功能材料的影响 (周、邓、王、徐、尹和刘,2016)。

环境与绿色化学

三氟甲基在开发环境友好的化学工艺中的作用也得到了强调。例如,用于苯的钯催化 C-H 键活化的 CO2 膨胀溶剂系统标志着探索了三氟甲基在提高催化效率的同时考虑环境影响。这种方法证明了将三氟甲基纳入符合绿色化学原理的方法中的潜力 (梁、熊、郭和尹,2010)。

作用机制

Target of Action

The primary target of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are vital components of DNA and RNA.

Mode of Action

The compound interacts with DHODH, inhibiting its function . .

Biochemical Pathways

By inhibiting DHODH, the compound disrupts the de novo pyrimidine synthesis pathway . This disruption can affect various downstream processes, including DNA replication and RNA transcription, potentially leading to a decrease in cellular proliferation.

Result of Action

The inhibition of DHODH and the subsequent disruption of pyrimidine synthesis can lead to a decrease in cellular proliferation . This could potentially be leveraged for therapeutic purposes, particularly in the context of diseases characterized by abnormal cell growth.

属性

IUPAC Name |

3-[2-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIWIUNVLRWUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588081 | |

| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid | |

CAS RN |

765276-04-8 | |

| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1611839.png)

![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B1611852.png)